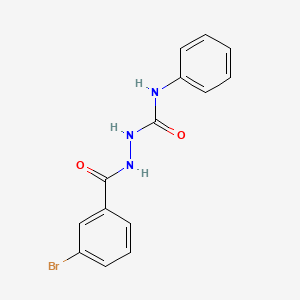![molecular formula C17H23N7O3 B5769037 2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)
2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone, also known as DPAT, is a chemical compound that has been extensively studied for its potential use in scientific research. DPAT is a highly selective agonist for the dopamine D1 receptor, and it has been shown to have a variety of biochemical and physiological effects. In
作用機序
2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone acts as a selective agonist for the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of intracellular signaling pathways. When this compound binds to the dopamine D1 receptor, it activates a signaling cascade that leads to the activation of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). This activation of PKA leads to the phosphorylation of a variety of downstream targets, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of intracellular signaling pathways, the modulation of neurotransmitter release, and the regulation of ion channels. This compound has also been shown to have effects on behavior, including the regulation of locomotor activity and the modulation of drug-seeking behavior.
実験室実験の利点と制限
One of the major advantages of using 2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and investigate its role in a variety of physiological and behavioral processes. However, one limitation of using this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
将来の方向性
There are a variety of future directions for research involving 2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone. One area of interest is investigating the role of the dopamine D1 receptor in neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is investigating the potential therapeutic applications of this compound, particularly in the treatment of drug addiction. Additionally, there is ongoing research investigating the development of new and more efficient synthesis methods for this compound, which could make it more accessible for use in scientific research.
合成法
2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with 4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-amine in the presence of a reducing agent. Another method involves the reaction of 2-nitrobenzaldehyde with 4-(dipropylamino)-6-methoxy-1,3,5-triazine-2-thiol in the presence of a base. The resulting product is then treated with a nitro group-reducing agent to obtain this compound.
科学的研究の応用
2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D1 receptor, which is involved in a variety of physiological and behavioral processes. This compound has been used in studies investigating the role of the dopamine D1 receptor in learning and memory, drug addiction, and other neurological disorders.
特性
IUPAC Name |
6-methoxy-4-N-[(E)-(2-nitrophenyl)methylideneamino]-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-4-10-23(11-5-2)16-19-15(20-17(21-16)27-3)22-18-12-13-8-6-7-9-14(13)24(25)26/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,20,21,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJDNDZBITYUFL-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)


![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)

![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)


![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)